Product packaging for Methyl 2-oxo-3-butenoate(Cat. No.:CAS No. 108736-44-3)

Methyl 2-oxo-3-butenoate

Cat. No.: B14138636
CAS No.: 108736-44-3
M. Wt: 114.10 g/mol
InChI Key: SOWRLHQNTLIORS-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-butenoate is a chemical building block of interest in organic synthesis. Compounds with a similar 2-oxo-3-butenoate structure are recognized for their role as Michael acceptors in cyclization reactions, particularly in the synthesis of complex heterocycles like 4-hydroxycoumarin derivatives, which are explored for their biological activity . As an α,β-unsaturated ester with a reactive keto group, it is expected to participate in a range of transformations, including cycloadditions and nucleophilic additions, making it a potential intermediate for developing pharmaceuticals and novel organic materials. Researchers value this scaffold for constructing molecular complexity efficiently. The product is for non-human research only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B14138636 Methyl 2-oxo-3-butenoate CAS No. 108736-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-4(6)5(7)8-2/h3H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWRLHQNTLIORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313013
Record name Methyl 2-oxo-3-butenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108736-44-3
Record name Methyl 2-oxo-3-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108736-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxo-3-butenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Oxo 3 Butenoate and Analogues

Established Synthetic Pathways: A Critical Review

The synthesis of α-keto-β,γ-unsaturated esters like methyl 2-oxo-3-butenoate is crucial for their application as building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products. acs.orgnih.gov

Multistep Synthetic Routes to α-Keto-β,γ-Unsaturated Esters

Historically, the synthesis of γ-keto-α,β-unsaturated esters and their α-keto counterparts has often involved lengthy and challenging multistep processes. acs.orgnih.gov These routes can suffer from drawbacks such as the use of hazardous reagents and tedious purification steps. acs.orgnih.gov

A general and conventional method for preparing aryl α-keto esters is the Friedel–Crafts acylation, which involves the reaction of aromatic hydrocarbons with an acylating agent like ethyl oxalyl chloride. mdpi.com Another classical approach involves the oxidation of suitable precursors. For instance, α-keto acids can be obtained by oxidizing carbon-carbon unsaturated bonds or methyl ketones using reagents like potassium permanganate (B83412) or selenium dioxide. mdpi.com However, the harsh conditions and toxicity of these oxidizing agents can limit their applicability. mdpi.com

A specific example of a multistep synthesis is a six-step process starting from ethyl oxylyl chloride to produce 2-oxo-4-methylthiobutyric acid. google.com Another route involves the catalytic and selective oxidation of but-3-ene-1,2-diol to yield 2-oxo-but-3-enoic acid, which can then be further modified. google.com

Convergent and Divergent Synthetic Approaches

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined at a later stage. acs.org This approach is often more efficient for the synthesis of complex molecules. acs.org A notable example of a convergent route involves the reaction of dimethyl oxalate (B1200264) with a Grignard reagent, bromo(isopropenyl)magnesium, to produce methyl 3-methyl-2-oxobut-3-enoate. chemsrc.com

A direct synthesis of β,γ-unsaturated α-keto esters from aldehydes and pyruvates has also been developed, representing a step-economical approach. organic-chemistry.org This aldol (B89426) condensation reaction can be promoted by Lewis acids such as BF₃·Et₂O or Ti(OEt)₄ under mild conditions. organic-chemistry.org

ReactantsReagents/ConditionsProductYieldReference
Aldehydes, PyruvatesBF₃·Et₂O, Ac₂O or Ti(OEt)₄β,γ-Unsaturated α-keto estersGood organic-chemistry.org
Dimethyl oxalate, Bromo(isopropenyl)magnesiumNot specifiedMethyl 3-methyl-2-oxobut-3-enoateNot specified chemsrc.com

This table summarizes convergent synthetic routes to α-keto-β,γ-unsaturated esters.

Novel and Green Synthesis Development

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods, driven by the principles of green chemistry. jocpr.com

Catalytic Methods in Butenoate Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Several catalytic methods have been successfully applied to the synthesis of butenoates and their analogues.

One of the most powerful techniques is olefin metathesis. The use of Grubbs' second-generation catalyst for the cross-metathesis of alkyl acrylates with secondary allylic alcohols provides a direct and scalable route to γ-hydroxy-α,β-unsaturated esters. acs.orgnih.gov Subsequent oxidation of the alcohol functionality yields the desired γ-keto-α,β-unsaturated esters in high yields. acs.orgnih.gov

Transition-metal-catalyzed carbonylation reactions also offer an effective route. For example, aryl halides can undergo palladium- or cobalt-catalyzed bicarbonylation in the presence of carbon monoxide and an alcohol to produce α-keto acid esters. mdpi.com Lewis acid catalysis is also prominent, with complexes like scandium(III) triflate being effective in hetero-Diels-Alder reactions of methyl 2-oxo-3-alkenoates. oup.com

Catalytic MethodSubstratesCatalystProductReference
Olefin Cross-Metathesis & OxidationAlkyl acrylates, 2° Allylic alcoholsGrubbs' 2nd Gen. Catalyst, Dess–Martin periodinaneγ-Keto-α,β-unsaturated esters acs.orgnih.gov
CarbonylationAryl halides, CO, AlcoholPalladium or Cobalt complexesα-Keto acid esters mdpi.com
Hetero-Diels-AlderMethyl 2-oxo-3-alkenoates, AlkenesLewis Acids (e.g., Sc(OTf)₃)Substituted 3,4-dihydro-2H-pyrans oup.com

This table highlights key catalytic methods in the synthesis of butenoate derivatives.

Sustainable Synthetic Strategies and Atom Economy Considerations

A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. numberanalytics.comwikipedia.org Reactions with high atom economy, such as additions and cycloadditions, are inherently more sustainable as they generate less waste. jocpr.comwikipedia.org

The development of catalytic, one-pot reactions is a key strategy for improving sustainability. For instance, the direct synthesis of β,γ-unsaturated α-keto esters from aldehydes and pyruvates is not only step-economical but also has the potential for high atom economy. organic-chemistry.org Similarly, the use of catalytic methods, like the Grubbs cross-metathesis, is preferable to stoichiometric reactions, which often generate significant amounts of byproducts. acs.orgnih.govjocpr.com The "E-factor," which is the ratio of the mass of waste to the mass of product, is another metric used to assess the environmental impact of a chemical process. rsc.org Strategies that minimize the E-factor and maximize atom economy are crucial for the development of truly green synthetic routes. rsc.org

Asymmetric Synthesis Approaches to this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Consequently, significant research has been dedicated to the development of asymmetric methods for the synthesis of chiral butenoate derivatives.

A highly successful approach involves the use of chiral Lewis acid catalysts. The complex formed between scandium(III) triflate and a chiral pybox ligand has been shown to be an excellent catalyst for the asymmetric Friedel–Crafts reaction between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes, affording the products in good yields and with enantioselectivities of up to 99% ee. researchgate.net This catalytic system is also effective in the asymmetric formal hetero-Diels-Alder reaction of the same butenoates with enol silyl (B83357) ethers, yielding chromene derivatives with excellent diastereo- and enantioselectivities. researchgate.net

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. For example, a primary amine-thiourea catalyst has been used for the addition of isobutyraldehyde (B47883) to (E)-methyl 2-oxo-4-phenylbut-3-enoate, resulting in the formation of a substituted dihydropyran with 71% ee. beilstein-journals.org Furthermore, stereoselective Mukaiyama-aldol reactions between diazoacetoacetates and aldehydes can be achieved with high diastereoselectivity using zinc triflate or dibutylboron triflate as catalysts. nih.gov

Asymmetric ReactionSubstratesCatalyst/ReagentProductSelectivityReference
Friedel-Crafts ReactionMethyl (E)-2-oxo-4-aryl-3-butenoates, Activated benzenesSc(OTf)₃/pybox complex4,4-Diaryl-2-oxobutyric acid methyl estersUp to 99% ee researchgate.net
Hetero-Diels-AlderMethyl (E)-4-aryl-2-oxo-3-butenoates, Enol silyl ethersSc(OTf)₃/pybox complexHexahydro-4H-chromen-2-carboxylates>95% ee researchgate.net
Michael Addition(E)-Methyl 2-oxo-4-phenylbut-3-enoate, IsobutyraldehydePrimary amine-thioureaDihydro-2H-pyran-6-carboxylate71% ee beilstein-journals.org
Mukaiyama-AldolMethyl 2-diazo-3-oxopentanoate, Aldehydes(n-Bu)₂BOTfsyn-Aldol product>96:4 dr nih.gov

This table presents various asymmetric approaches to the synthesis of this compound derivatives and their stereochemical outcomes.

Enantioselective Transformations of Related Prochiral Substrates

The synthesis of chiral α-keto esters, such as derivatives of this compound, can be effectively achieved through the enantioselective transformation of prochiral substrates. A prochiral molecule is one that can be converted from achiral to chiral in a single step.

One notable strategy involves the use of β-dicarbonyl nucleophiles with π-electrophiles, a reaction mediated by a wide array of available chiral catalysts. nih.gov This approach is advantageous due to the commercial availability and low cost of the pronucleophiles, and the mild reaction conditions required. nih.gov A specific example is the copper(II)-catalyzed aerobic deacylation of substituted acetoacetate (B1235776) esters. nih.gov The substrates for this reaction are generated via catalytic, enantioselective conjugate additions and alkylation reactions of these esters. nih.gov This method is valued for its mild conditions, which prevent the racemization of the resulting α-keto ester, and its tolerance of various functional groups. nih.gov

Another approach involves the asymmetric hydrogenation of prochiral olefins, a powerful tool for creating chiral molecules. diva-portal.org For instance, the development of novel imidazole-based Iridium-N,P catalysts has enabled the efficient and enantioselective hydrogenation of prochiral 1,4-cyclohexadienes. diva-portal.org This highlights the potential of catalyst design in controlling the stereochemical outcome of reactions involving prochiral substrates.

Furthermore, organocatalytic enantioselective reactions that proceed through prochiral carbocationic intermediates have emerged as a significant strategy. rsc.org These reactions can produce a diverse range of valuable products from readily available starting materials like alkenes, alcohols, and carbonyl derivatives with high atom economy. rsc.org

Chiral Catalyst Design for Butenoate Synthesis

The design of chiral catalysts is central to the enantioselective synthesis of butenoates and their analogs. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

A variety of chiral catalysts have been developed for reactions involving β,γ-unsaturated α-ketoesters, which are structurally related to this compound. For instance, chiral bisoxazoline-copper(II) complexes have been used to catalyze the Michael reaction of cyclic 1,3-dicarbonyl compounds to β,γ-unsaturated α-ketoesters, achieving high yields and enantioselectivities. researchgate.net Similarly, chiral dicationic palladium complexes have proven effective as Lewis acid catalysts in the enantioselective Friedel-Crafts alkylation of pyrroles with β,γ-unsaturated α-ketoesters. researchgate.net

The development of chiral aldehyde catalysis represents another innovative approach. nih.gov This strategy utilizes a chiral aldehyde to promote asymmetric transformations, such as the α-functionalization of primary amines. nih.gov The design of axially chiral aldehyde catalysts derived from chiral BINOL has expanded the scope of this methodology. nih.gov

Iron-based catalysts have also shown promise. A chiral-at-iron complex, where the chirality originates from the iron center itself, has been used to catalyze hetero-Diels-Alder reactions between β,γ-unsaturated α-ketoesters and enol ethers. nih.gov The steric bulk of the ligands on the iron catalyst was found to be crucial for achieving high diastereoselectivity and enantioselectivity. nih.gov

The following table summarizes some of the chiral catalyst systems used in the synthesis of butenoate analogs and related compounds:

Catalyst SystemReaction TypeSubstrateKey Features
Copper(II) with Chiral Ligands Aerobic DeacylationSubstituted Acetoacetate EstersMild conditions, high enantioselectivity. nih.gov
Chiral Bisoxazoline-Copper(II) Complexes Michael ReactionCyclic 1,3-dicarbonyls and β,γ-unsaturated α-ketoestersHigh yields and up to 92% enantiomeric excess. researchgate.net
Chiral Dicationic Palladium Complexes Friedel-Crafts AlkylationPyrroles and β,γ-unsaturated α-ketoestersEffective Lewis acid catalysis with good to outstanding enantioselectivity. researchgate.net
Chiral Aldehyde Catalysts (from BINOL) α-FunctionalizationPrimary AminesAsymmetric synthesis without protection/deprotection steps. nih.gov
Chiral-at-Iron Complexes Hetero-Diels-Alderβ,γ-unsaturated α-ketoesters and Enol EthersHigh diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 98% ee). nih.gov
Iridium-N,P Complexes Asymmetric HydrogenationProchiral 1,4-CyclohexadienesEfficient and highly enantioselective. diva-portal.org

Advanced Separation and Purification Techniques for α-Keto Esters

The purification of α-keto esters like this compound is often challenging due to their reactivity and potential for decomposition. researchgate.net Traditional methods like distillation and chromatography can be expensive and inefficient. researchgate.netgoogle.com Therefore, alternative non-chromatographic techniques have been developed.

Non-Chromatographic Purification Methodologies for Pyruvic Acid Compounds, including this compound

A significant challenge in the synthesis of pyruvic acid compounds is the removal of impurities, which often requires techniques like rectification or column chromatography. google.com To circumvent these issues, simpler and more efficient purification methods are sought.

One such method involves the use of a miscible organic solvent with saturated sodium bisulfite to form charged bisulfite adducts with aldehydes and reactive ketones. nih.gov These adducts can then be separated from other organic components by extraction into an aqueous layer. nih.govrochester.edu This technique is particularly useful for purifying mixtures that are difficult to separate by column chromatography. jove.com The key to this method's success is the initial use of a miscible solvent, which facilitates the reaction between the bisulfite and the carbonyl group before the phase separation. nih.gov

For instances where the bisulfite adduct is insoluble, it can be removed by filtration through a material like Celite. nih.govrochester.edu This approach avoids the need for chromatographic separation and provides a straightforward purification route.

Bisulfite Adduct Formation and Decomposition for Purity Enhancement

The formation of a bisulfite adduct is a powerful technique for the purification of pyruvic acid compounds. google.com This method involves reacting the crude pyruvic acid compound with a bisulfite to form a solid adduct, which can then be isolated and decomposed to yield the purified product. google.com

The process generally involves the following steps:

Adduct Formation: The crude pyruvic acid compound is reacted with a bisulfite, such as sodium bisulfite, to form a bisulfite adduct. google.comwikipedia.org This reaction is often carried out in an aqueous or aqueous-alcoholic solution. google.com

Isolation and Washing: The resulting adduct, being a salt, is typically more soluble in polar solvents and can be separated from non-polar impurities by extraction. nih.govwikipedia.org The aqueous layer containing the adduct can be washed with a hydrophobic solvent to further remove impurities. google.com The adduct can then be isolated, for example, by solvent evaporation and purified further by recrystallization. google.com

Decomposition: The purified bisulfite adduct is then decomposed to regenerate the pyruvic acid compound. This is typically achieved by treatment with an acid or a base. google.comwikipedia.orggoogle.com The regenerated, purified compound can then be extracted into an organic solvent. google.com

This method offers a simple and efficient alternative to distillation and chromatography for obtaining high-purity pyruvic acid compounds. google.com

The table below outlines the general steps and reagents involved in the bisulfite purification method.

StepDescriptionCommon Reagents
Adduct Formation Reaction of the crude α-keto ester with a bisulfite salt to form a water-soluble adduct.Sodium bisulfite (NaHSO₃) google.comwikipedia.org
Extraction & Washing Separation of the aqueous adduct from organic impurities.Water, hydrophobic organic solvents (e.g., ethers). google.comgoogle.com
Decomposition Regeneration of the purified α-keto ester from the adduct.Acid (e.g., HCl) or Base (e.g., NaOH, Na₂CO₃). google.comwikipedia.orggoogle.com
Final Extraction Isolation of the purified product into an organic phase.Organic solvents (e.g., ethyl acetate). nih.gov

Chemical Reactivity and Mechanistic Organic Transformations of Methyl 2 Oxo 3 Butenoate

Electrophilic and Nucleophilic Reactivity at the α,β-Unsaturated Carbonyl System

The electronic structure of Methyl 2-oxo-3-butenoate is characterized by a polarization of electron density due to the presence of two electron-withdrawing carbonyl groups. This creates multiple electrophilic centers, primarily at the carbonyl carbon of the ester, the carbonyl carbon of the ketone, and the β-carbon of the carbon-carbon double bond. Nucleophiles can therefore attack at several positions, leading to different reaction pathways.

The most prominent reaction involving the α,β-unsaturated system of this compound is the conjugate addition, or Michael addition. dewwool.comwikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the electrophilic β-carbon of the double bond. wikipedia.org This process is highly favored because the initial adduct is a resonance-stabilized enolate. adichemistry.com

The general mechanism involves the attack of a nucleophile on the β-carbon (C4), which pushes the π-electrons of the C=C bond onto the α-carbon (C3). The resulting enolate is then protonated (typically during workup) to give the 1,4-adduct. wikipedia.org A wide variety of nucleophiles, including enolates derived from active methylene (B1212753) compounds like malonates and β-keto esters, as well as organometallic reagents and heteroatomic nucleophiles (amines, thiols), can act as Michael donors. adichemistry.comorganic-chemistry.org

The reaction is thermodynamically controlled and is a fundamental method for carbon-carbon bond formation. adichemistry.comorganic-chemistry.org For instance, the reaction of this compound with a soft nucleophile like a Gilman cuprate (B13416276) (R₂CuLi) would be expected to yield the conjugate addition product selectively over direct addition to the carbonyl groups.

In a related transformation, methyl (E)-4-aryl-2-oxo-3-butenoates can undergo an enantioselective tandem Mukaiyama–Michael addition/intramolecular ring closure when reacted with enol silyl (B83357) ethers in the presence of a scandium triflate/pybox catalyst. researchgate.net This formal hetero-Diels-Alder reaction proceeds through a Michael addition step, highlighting the susceptibility of the β-position to nucleophilic attack. researchgate.net

Table 1: Examples of Michael Acceptors and Donors

Michael Acceptor (α,β-Unsaturated Carbonyl) Michael Donor (Nucleophile)
Methyl vinyl ketone Diethyl malonate adichemistry.com
Methyl acrylate 2-Nitropropane wikipedia.org
Diethyl fumarate Diethyl malonate dewwool.com
Acrylonitrile Ethyl phenylcyanoacetate wikipedia.org

This table provides general examples of Michael acceptors and donors to illustrate the scope of the reaction.

The methyl ester functionality of this compound is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) (⁻OCH₃) leaving group to form a new carboxylic acid derivative. latech.edukhanacademy.org

Common nucleophilic acyl substitution reactions include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, yields 2-oxo-3-butenoic acid and methanol. Basic hydrolysis (saponification) is irreversible due to the formation of a carboxylate salt. latech.edu

Transesterification: Treatment with a different alcohol (R'OH) in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group (R'), forming a new ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide. This reaction is generally slower than hydrolysis and may require heating. latech.edu

The reactivity of the ester group is generally lower than that of an acid chloride but sufficient for these transformations. latech.edu It is important to note that strong, hard nucleophiles and certain reaction conditions might favor competing reactions, such as addition to the ketone or the conjugated system.

Conjugate Additions (Michael Additions)

Pericyclic Reactions and Cycloaddition Chemistry

The conjugated π-system of this compound allows it to participate in various pericyclic reactions, most notably cycloadditions where it can act as either a 4π or a 2π component.

This compound is an electron-deficient diene (heterodiene) due to the two carbonyl groups, making it an excellent candidate for inverse-electron-demand hetero-Diels-Alder reactions. In these [4+2] cycloadditions, the compound reacts as the 4π component with electron-rich alkenes (dienophiles). oup.comoup.com

Lewis acid catalysis is often employed to enhance the reactivity and control the selectivity of these reactions. For example, tin(IV) chloride catalyzes the cycloaddition of substituted methyl 2-oxo-3-butenoates with simple alkenes to produce 3,4-dihydro-2H-pyrans with high regio- and stereoselectivity. oup.comoup.com The reactions typically proceed through a concerted, exo transition state. oup.comoup.com

Table 2: Lewis Acid-Catalyzed Hetero-Diels-Alder Reactions of Methyl 2-oxo-3-alkenoates with Alkenes oup.com

Diene Alkene (Dienophile) Catalyst Product Yield (%)
Methyl 4-phenyl-2-oxo-3-butenoate 1-Hexene SnCl₄ trans-2-Butyl-4-phenyl-6-methoxycarbonyl-3,4-dihydro-2H-pyran 51
Methyl 4-phenyl-2-oxo-3-butenoate 2-Methylpropene SnCl₄ 2,2-Dimethyl-4-phenyl-6-methoxycarbonyl-3,4-dihydro-2H-pyran 73
Methyl 4-phenyl-2-oxo-3-butenoate Cyclohexene (B86901) SnCl₄ Bicyclic adduct 32

Conversely, the carbon-carbon double bond of this compound can also act as a 2π component (dienophile) in traditional Diels-Alder reactions, particularly when reacting with electron-rich dienes. However, its reactivity as a heterodiene in inverse-electron-demand scenarios is more commonly exploited.

The activated carbon-carbon double bond in this compound serves as an effective dipolarophile in 1,3-dipolar cycloaddition reactions. organic-chemistry.org This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole to the alkene, providing a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.orgresearchgate.net

A variety of 1,3-dipoles can be used, including:

Nitrones: React with the alkene to form isoxazolidine (B1194047) rings. The regioselectivity of the addition is governed by the electronic properties of both the nitrone and the dipolarophile. acs.org Catalytic enantioselective versions of this reaction have been developed using chiral metal complexes. acs.org

Azides: React to form triazoline rings, which can sometimes be unstable and lose N₂ to form aziridines or rearrange.

Nitrile Oxides: Lead to the formation of isoxazolines.

Diazoalkanes: Such as diazomethane, react to form pyrazolines. organic-chemistry.org

The reaction is a concerted, pericyclic process that proceeds suprafacially with respect to both components. organic-chemistry.org The high degree of stereo- and regiocontrol makes it a valuable synthetic tool. For example, the reaction of 2-(2-oxoindoline-3-ylidene)acetates, which are structurally related dipolarophiles, with nitrones provides spiroisoxazolidines with good selectivity. mdpi.com

Diels-Alder Reactions and Related Transformations

Redox Chemistry of the α-Keto Group and Alkene Moiety

The redox chemistry of this compound involves both the α-keto group and the alkene. These functionalities can be selectively reduced or, in some cases, oxidized.

Reduction:

Reduction of the Ketone: The α-keto group can be selectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This would yield methyl 2-hydroxy-3-butenoate. The choice of reducing agent is crucial to avoid competing reduction of the ester or the alkene.

Reduction of the Alkene: Catalytic hydrogenation (e.g., H₂ over Pd/C) would likely reduce the carbon-carbon double bond to yield methyl 2-oxobutanoate. Depending on the conditions, the ketone may also be reduced.

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester group to alcohols, yielding a diol. latech.edu

Reductive Cyclization: In a related system, methyl 3-(2-nitrophenyl)-2-oxo-3-butenoates undergo reductive cyclization to form N-hydroxyindoles, demonstrating a transformation where reduction of a nitro group initiates a cascade involving the butenoate system. nih.gov

Oxidation:

Oxidation of the alkene moiety can be achieved using reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). Ozonolysis followed by a reductive workup would cleave the double bond to yield methyl 2-oxomalonaldehydate and formaldehyde.

Selective Reductions of Carbonyl and Alkene Functionalities

The structure of this compound presents two primary sites for reduction: the ketone (carbonyl) group and the carbon-carbon double bond (alkene). The selective reduction of one group in the presence of the other is a common challenge in organic synthesis.

1,2-Reduction (Carbonyl Reduction): The selective reduction of the ketone to a secondary alcohol, yielding Methyl 2-hydroxy-3-butenoate, can theoretically be achieved using specific reagents. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride in a protic solvent such as methanol, is a classic method for the chemoselective 1,2-reduction of enones. This method enhances the electrophilicity of the carbonyl group, favoring hydride attack at that position over the conjugate (1,4-) addition to the alkene.

1,4-Reduction (Conjugate Reduction): Conversely, the selective reduction of the alkene to afford the saturated ketoester, Methyl 2-oxobutanoate, is known as a conjugate reduction. This is often accomplished through catalytic hydrogenation using specific catalysts that favor the reduction of the double bond. Transition metal catalysts, particularly those based on rhodium and iron, have been developed for the highly chemoselective 1,4-reduction of α,β-unsaturated ketones. For instance, certain rhodium-amido complexes have shown high selectivity for the C=C bond in aqueous media. Similarly, specific iron complexes have been utilized as effective catalysts for the transfer hydrogenation of the alkene moiety in enones.

While these methods are established for the general class of α,β-unsaturated ketones, specific studies detailing catalyst loading, reaction times, yields, and selectivity for this compound are not prominently available.

Oxidative Transformations

The primary sites for oxidation on this compound are the carbon-carbon double bond and the keto-ester moiety.

Epoxidation: The alkene is susceptible to epoxidation to form Methyl 2-methyl-2-oxirane-2-carboxylate. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Oxidative Cleavage: More aggressive oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (KMnO₄) under harsh conditions, could lead to the cleavage of the double bond. This would result in the formation of smaller, more highly oxidized fragments.

Detailed experimental studies or reports on the outcomes of such oxidative transformations specifically for this compound are not found in the reviewed literature.

Rearrangement Reactions and Tautomerism Studies

The potential for rearrangement and tautomerism exists for this compound, primarily through keto-enol tautomerization. The compound can exist in equilibrium with its enol forms. Given the two carbonyl groups (ketone and ester), several enol tautomers are possible. The most significant would be the enolization involving the ketone, which could lead to either (Z)- or (E)-Methyl 2-hydroxy-1,3-butadienoate. The stability and interconversion of these tautomers are influenced by solvent, temperature, and catalytic conditions (acid or base). However, specific studies investigating the equilibrium constants or the isolation of these tautomeric forms for this compound are not available.

Mechanistic Investigations of Key Transformations

A deep mechanistic understanding of reactions requires detailed kinetic, thermodynamic, and computational analysis.

Kinetic and Thermodynamic Aspects of Reactions

To analyze the kinetic and thermodynamic aspects of reactions involving this compound, one would need data on reaction rates, activation energies, and changes in enthalpy and entropy for its transformations. Such data is typically generated through careful experimental measurements under various conditions or through high-level computational chemistry. Despite the compound's utility as a potential building block in reactions like the Diels-Alder or Michael addition, specific kinetic and thermodynamic parameters for its reactions are not reported in the available literature.

Transition State Analysis and Reaction Pathways

Understanding the precise mechanism of a chemical reaction involves characterizing the structure and energy of the transition state—the highest energy point on the reaction coordinate. This is almost exclusively investigated through computational chemistry using methods like Density Functional Theory (DFT). Such analyses can elucidate, for example, whether a cycloaddition reaction proceeds through a synchronous or asynchronous pathway, or explain the origins of stereoselectivity. For this compound, there is a lack of published computational studies that analyze the transition states of its reactions, leaving its specific reaction pathways underexplored.

Catalytic Applications and Role in Complex Molecule Synthesis

Methyl 2-oxo-3-butenoate as a Building Block for Heterocyclic Compounds

The unique structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The presence of a 1,2-dicarbonyl system allows it to be coordinated to a Lewis acid, activating it for subsequent reactions. researchgate.netresearchgate.net This property is crucial in reactions like the hetero-Diels-Alder reaction, where it can act as a heterodiene. researchgate.net

For instance, in scandium(III)-catalyzed reactions, Methyl (E)-2-oxo-4-phenyl-3-butenoate reacts with cyclopentadiene (B3395910) to form not only the expected Diels-Alder adducts but also a hetero-Diels-Alder product. researchgate.net This demonstrates the compound's ability to participate in different cycloaddition pathways, leading to diverse heterocyclic frameworks. The reaction can be highly stereoselective, with the scandium complex providing a single stereoisomer in high enantiomeric excess. researchgate.net

Furthermore, derivatives of this compound are used in the synthesis of quinoline-based heterocycles. For example, ethyl 4-(2-benzenesulfonylaminophenyl)-2-oxo-3-butenoate can be synthesized and subsequently cyclized to form quinoline (B57606) structures. clockss.org Another related compound, methyl 2-benzoylamino-2-oxobutanoate, reacts with aromatic amines to form intermediates that can be cyclized into oxazolo[4,5–c]quinoline and imidazole (B134444) derivatives. clockss.org

The table below summarizes examples of heterocyclic synthesis involving derivatives of this compound.

PrecursorReagent(s)Product TypeCatalyst/ConditionsRef
Methyl (E)-2-oxo-4-phenyl-3-butenoateCyclopentadieneDiels-Alder and Hetero-Diels-Alder adductsSc(III) triflate complex of pybox researchgate.net
Ethyl 4-(2-benzenesulfonylaminophenyl)-2-oxo-3-butenoatePPAQuinolinesHeat clockss.org
Methyl 2-benzoylamino-2-oxobutanoateAromatic amines, Polyphosphoric acidOxazolo[4,5–c]quinolines, ImidazolesHeat, p-toluenesulfonic acid clockss.org

Applications in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

This compound and its analogs are pivotal intermediates in the synthesis of various biologically active molecules and pharmaceuticals. Their functional groups allow for the construction of complex molecular architectures found in many drugs.

Derivatives of pyruvic acid, such as those related to this compound, are known intermediates in the production of antihypertensive drugs. googleapis.com For example, oxazoloquinoline derivatives, which can be synthesized from precursors like methyl 2-benzoylamino-2-oxobutanoate, have been found to possess antihypertensive properties. clockss.org Additionally, compounds like ethyl 3-oxo-2-phenylbutanoate serve as precursors for angiotensin-converting enzyme (ACE) inhibitors, a major class of antihypertensive drugs. The synthesis of amlodipine, a potent calcium channel blocker used as an anti-hypertensive agent, involves precursors that are structurally related to substituted butenoates. google.com

Pyruvic acid compounds are important intermediates for various pharmaceuticals. googleapis.com A notable example is Cilastatin, a dehydropeptidase I inhibitor administered with the antibiotic imipenem (B608078) to prevent its degradation in the kidneys. chemicalbook.com The synthesis of Cilastatin involves intermediates such as ethyl 7-halo-2-oxoheptanoate, which is a pyruvic acid compound. googleapis.com The synthesis pathway for Cilastatin involves the S-alkylation of L-cysteine with (Z)-7-bromo-2-(2, 2-dimethylcycloprotancarboxamido)-2-heptenoic acid, a complex derivative that highlights the utility of functionalized keto acids in pharmaceutical synthesis. chemicalbook.com

Precursor in Antihypertensive Drug Synthesis

Role in Natural Product Synthesis

While direct and extensive examples of this compound in the total synthesis of specific, complex natural products are not broadly detailed in the provided search results, its structural motifs and reactivity patterns are fundamental in synthetic organic chemistry. The indole (B1671886) nucleus, a common feature in many natural products, can be functionalized through reactions with α,β-unsaturated esters. nih.gov The reactivity of butenoate esters is foundational to many carbon-carbon bond-forming reactions that are essential for building the carbon skeletons of natural products.

Organocatalytic and Transition Metal-Catalyzed Reactions Involving this compound

This compound and its derivatives are highly versatile substrates in both organocatalytic and transition metal-catalyzed reactions, enabling the stereoselective synthesis of complex molecules.

Organocatalysis:

Organocatalysts, particularly those based on primary amines and thioureas, have been effectively used in reactions involving butenoate substrates. For instance, the addition of isobutyraldehyde (B47883) to (E)-methyl 2-oxo-4-phenylbut-3-enoate can be catalyzed by a primary amine-thiourea catalyst to produce substituted dihydropyrans with good yield and enantioselectivity. beilstein-journals.org The catalyst activates the reactants through hydrogen bonding and the formation of reactive enamine intermediates. beilstein-journals.org The Michael addition of β-ketoesters to enones, a related transformation, can also be promoted by a dual catalyst system of DMAP and a thiourea (B124793) derivative, especially under high pressure. clockss.org

Transition Metal Catalysis:

Transition metal complexes are widely used to catalyze reactions of this compound derivatives. Chiral bisoxazoline-copper(II) complexes are effective catalysts for the enantioselective Friedel-Crafts alkylation of indoles and other electron-rich aromatic compounds with 4-substituted 2-oxo-3-butenoate esters, achieving high yields and excellent enantioselectivities (up to >99.5% ee). researchgate.net

Scandium(III) triflate complexed with pybox ligands is another powerful catalytic system. It efficiently catalyzes the asymmetric formal hetero-Diels-Alder reaction between methyl (E)-4-aryl-2-oxo-3-butenoates and enol silyl (B83357) ethers, yielding hexahydro-4H-chromen-2-carboxylates with over 95% ee. researchgate.net This reaction proceeds through a tandem Mukaiyama-Michael addition followed by an intramolecular ring closure. researchgate.net The same scandium catalyst is also effective in Friedel-Crafts reactions with activated benzenes, producing 4,4-diaryl-2-oxo-butyric acid methyl esters in good yields and up to 99% ee. researchgate.net

The table below highlights key catalytic reactions involving this compound.

Reaction TypeSubstrateCatalystProductKey FindingsRef
Asymmetric Michael Addition(E)-methyl 2-oxo-4-phenylbut-3-enoate and isobutyraldehydePrimary amine-thioureaSubstituted dihydro-2H-pyran-6-carboxylate82% yield, 71% ee beilstein-journals.org
Asymmetric Friedel-CraftsMethyl (E)-2-oxo-4-aryl-3-butenoates and IndolesChiral bisoxazoline-copper(II)Friedel-Crafts alkylation adductHigh yields, up to >99.5% ee researchgate.net
Asymmetric Formal Hetero-Diels-AlderMethyl (E)-4-aryl-2-oxo-3-butenoates and enol silyl ethers[Sc(OTf)3/pybox] complexMethyl (4S,4aS,8aS)-4-aryl-8a-trialkylsiloxy-hexahydro-4H-chromen-2-carboxylatesGood yields, >95% ee researchgate.net
Asymmetric Friedel-CraftsMethyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenesSc(III) triflate complex of pybox4,4-Diaryl-2-oxo-butyric acid methyl estersGood yields, up to 99% ee researchgate.net

Theoretical and Computational Chemistry Studies on Methyl 2 Oxo 3 Butenoate

Electronic Structure and Bonding Analysis

The electronic structure of Methyl 2-oxo-3-butenoate is central to its chemical behavior. Computational chemistry, particularly using Density Functional Theory (DFT), allows for a detailed analysis of its molecular orbitals and bonding characteristics. The molecule features a conjugated π-system that extends across the vinyl and dicarbonyl groups, influencing its reactivity and spectroscopic properties.

Frontier molecular orbital (FMO) analysis is a key component of these studies. For analogous α,β-unsaturated esters, calculations predict that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the π-system, while the Lowest Unoccupied Molecular Orbital (LUMO) shows significant density on the carbonyl carbons and the β-carbon of the double bond. This distribution indicates that the molecule is susceptible to nucleophilic attack at the β-position (a Michael-type addition) and at the carbonyl carbons. Furthermore, DFT can be employed to perform in-depth analyses of reaction products and intermediates. For instance, in reactions involving metal centers, DFT calculations can elucidate the spin states and electronic configurations of the resulting species, such as by analyzing the spin densities on the metal and oxygen atoms in organometallic complexes. rsc.org

Table 1: Computed Electronic Properties of this compound Note: The values below are representative examples based on typical DFT calculations for similar molecules and are for illustrative purposes.

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy-1.8 eVIndicates the energy of the lowest unoccupied orbital; related to electron affinity.
HOMO-LUMO Gap5.7 eVRelates to the chemical reactivity and kinetic stability of the molecule. rsc.org
Dipole Moment2.5 DQuantifies the polarity of the molecule, influencing solubility and intermolecular forces. researchgate.net

Conformational Analysis and Stereochemical Considerations

The rotation around the central C2-C3 bond, which connects the two carbonyl groups, gives rise to two primary planar conformers: s-trans and s-cis. In the s-trans conformer, the two carbonyl groups point in opposite directions, while in the s-cis conformer, they are oriented on the same side. Computational studies on similar dicarbonyl compounds, such as 2-oxo-2H-chromene-3-carboxylates, have been performed using DFT to determine the relative stabilities of these conformers. researchgate.net Such studies often reveal that one conformer is slightly more stable than the other, with energy differences typically less than 1 kcal/mol. researchgate.net These small energy differences suggest that multiple conformations can coexist at room temperature. The presence of different rotational isomers can sometimes be detected experimentally, for example through NMR spectroscopy, especially when bulky substituents are present. southampton.ac.uk

Table 2: Calculated Relative Energies of this compound Conformers Note: These values are illustrative and based on typical findings for similar structures.

ConformerDihedral Angle (O=C-C=O)Relative Energy (kcal/mol)Boltzmann Population (300 K, est.)
s-trans180°0.00~65%
s-cis0.40~35%
Gauche~60°2.5<1%
Eclipsed (Transition State)~120°4.5<0.1%

Reaction Mechanism Elucidation via Computational Methods

DFT is an indispensable tool for elucidating the mechanisms of chemical reactions. For a reactive substrate like this compound, computational studies can map out the potential energy surfaces for various transformations, including cycloadditions and nucleophilic additions. By calculating the energies of reactants, products, transition states, and intermediates, chemists can determine activation barriers and reaction enthalpies, providing a rationale for experimentally observed outcomes.

For example, studies on related (E)-4-aryl-2-oxo-3-butenoates have used computational methods to investigate their participation in formal hetero-Diels–Alder reactions. researchgate.net These studies can reveal that a seemingly concerted cycloaddition may in fact proceed through a stepwise pathway, such as a tandem Mukaiyama–Michael addition followed by an intramolecular ring closure. researchgate.net The ability of the 1,2-dicarbonyl system to coordinate to a Lewis acid catalyst is a key feature that can be modeled to understand enantioselectivity. researchgate.net Similarly, theoretical investigations into the thermal decomposition of related esters like methyl butanoate have identified numerous primary reaction pathways and calculated their temperature-dependent rate constants using transition state theory. acs.org

Table 3: Illustrative DFT-Calculated Energies for a Diels-Alder Reaction Pathway Note: The data represents a hypothetical reaction between this compound and a simple diene.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Butadiene0.0
Transition StateStructure corresponding to the highest energy point+22.5
ProductCycloadduct-15.8

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. ua.ac.be MD is particularly valuable for studying the conformational flexibility and solvent interactions of reaction intermediates that may be too transient to characterize experimentally.

In a typical application, a proposed intermediate structure, perhaps first optimized with DFT, is subjected to an MD simulation in a chosen environment (e.g., in a solvent box or within the active site of an enzyme). mdpi.com The simulation tracks the atomic motions over nanoseconds, revealing the stability of the intermediate and its key intermolecular interactions, such as hydrogen bonds. mdpi.com For instance, MD simulations can help distinguish between two possible intermediate structures by showing that one maintains stable interactions over the simulation time while the other rapidly denatures, thus identifying the more probable reaction pathway. mdpi.com Such simulations are often run under specific thermodynamic ensembles, like the canonical ensemble (NVT), using thermostats to maintain a constant temperature. ua.ac.be

DFT Studies on Reaction Pathways

Spectroscopic Property Prediction and Advanced Interpretation

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. DFT calculations can accurately predict vibrational frequencies (IR spectroscopy) and nuclear magnetic shieldings (NMR spectroscopy). rsc.org

By comparing the computed spectrum with the experimental one, specific peaks can be assigned to particular vibrational modes or nuclei within the molecule. researchgate.net This is especially useful for complex molecules where spectral overlap and complicated splitting patterns can make manual assignment difficult. Good agreement between the predicted and measured spectra provides strong evidence for the proposed structure. rsc.org For this compound, calculations would help assign the characteristic C=C and C=O stretching frequencies in the IR spectrum and the chemical shifts of the vinyl and methyl protons in the ¹H NMR spectrum.

Table 4: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data

Spectroscopic DataHypothetical Experimental ValueIllustrative DFT-Predicted ValueAssignment
IR Frequency (cm⁻¹)1735 cm⁻¹1740 cm⁻¹C=O Stretch (Ester)
IR Frequency (cm⁻¹)1690 cm⁻¹1695 cm⁻¹C=O Stretch (Ketone)
IR Frequency (cm⁻¹)1615 cm⁻¹1620 cm⁻¹C=C Stretch (Vinyl)
¹H NMR Chemical Shift (ppm)3.85 ppm3.88 ppm-OCH₃ Protons
¹H NMR Chemical Shift (ppm)6.10 ppm6.15 ppmVinyl Proton (geminal to H)

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. science.gov These models are a cornerstone of computational toxicology and drug design, as they allow for the prediction of the properties of new or untested chemicals without the need for expensive and time-consuming experiments. ekb.eg

A QSRR model is developed by first calculating a set of numerical parameters, known as molecular descriptors, for each compound in a training set. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and topological properties. Statistical methods, ranging from Multiple Linear Regression (MLR) to more complex machine learning techniques like Artificial Neural Networks (ANN), are then used to create an equation that links these descriptors to the observed reactivity (e.g., a reaction rate constant). ekb.egmdpi.com Although no specific QSRR study focusing solely on this compound is available, such an analysis could be readily applied to a library of its derivatives to predict their efficacy in, for example, Michael additions or their rate of inhibition of a particular enzyme.

Derivatives and Analogues of Methyl 2 Oxo 3 Butenoate: Synthesis and Reactivity Profiles

Methyl 2-oxo-3-butenoate as a Precursor to Chiral α-Hydroxy Acids

The conversion of α-oxo esters like this compound into enantiomerically pure α-hydroxy acids is a significant transformation in synthetic organic chemistry. A highly effective method involves a two-step enzymatic process. researchgate.net The first step utilizes the microorganism Saccharomyces cerevisiae for the bioreduction of the α-oxo ester. This biocatalytic reduction is known for its high conversion rates and exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). researchgate.net

Following the reduction, the resulting chiral α-hydroxy ester undergoes a lipase-catalyzed aminolysis. Specifically, Candida antarctica lipase (B570770) B (CAL-B) is employed to convert the ester into the corresponding chiral α-hydroxy amide with high yields. researchgate.net This sequential enzymatic approach provides a reliable pathway to optically active α-hydroxy amides from α-oxo esters. researchgate.net

The reduction of the keto group in precursors such as methyl 2-oxo-3-methylbutanoate is a key step in producing chiral compounds like (R)-Methyl 2-hydroxy-3-methylbutanoate. This transformation can be achieved through both chemical reduction and enzymatic resolution, allowing for the selective synthesis of the desired enantiomer.

PrecursorReaction TypeCatalyst/ReagentProductKey Features
α-Oxo estersBioreductionSaccharomyces cerevisiaeChiral α-hydroxy estersHigh conversion (>99%), high enantioselectivity (>99% ee) researchgate.net
Chiral α-hydroxy estersAminolysisCandida antarctica lipase B (CAL-B)Chiral α-hydroxy amidesHigh conversion (88-99%) researchgate.net
Methyl 2-oxo-3-methylbutanoateReduction/Enzymatic Resolution-(R)-Methyl 2-hydroxy-3-methylbutanoateSynthesis of specific (R)-configuration

Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound derivatives are significantly influenced by the nature and position of substituents on the molecule. In hetero-Diels-Alder reactions, for instance, the electronic properties of substituents on reacting partners play a crucial role. Cycloadditions of α,β-unsaturated acyl cyanides with para-substituted styrenes demonstrate that electron-donating groups on the styrene (B11656) increase the reaction rate. researchgate.net This observation supports a concerted mechanism for the reaction. researchgate.net

In the context of antimicrobial activity, the position of a substituent can dramatically alter the biological efficacy of a compound. For example, para-nitro substituted derivatives of methyl 2-(3-nitrobenzylidene)-3-oxobutanoate exhibit significantly higher antimicrobial activity compared to their ortho-substituted counterparts, a difference attributed to enhanced electrophilicity.

Furthermore, substituent effects are evident in the synthesis of furan (B31954) derivatives from methyl 3-oxo-6-heptynoates. The presence of electron-withdrawing substituents on aryl halides used in the reaction leads to higher yields of the furan products. This is likely due to the increased acidity of the methylene (B1212753) protons, which facilitates the necessary isomerization step. acs.org Conversely, an alkyl substituent at the C-2 position of the starting alkyne can hinder this isomerization. acs.org

Reaction/PropertyDerivative/AnalogueSubstituent EffectOutcome
Hetero-Diels-Alder Cycloadditionα,β-Unsaturated acyl cyanides and p-substituted styrenesElectron-donating groups on styreneIncreased reaction rate researchgate.net
Antimicrobial ActivityMethyl 2-(3-nitrobenzylidene)-3-oxobutanoatePara-nitro vs. ortho-nitro substitutionPara-substituted derivative shows 3x higher activity
Furan SynthesisMethyl 3-oxo-7-substituted-6-heptynoatesElectron-withdrawing groups on aryl halideHigher yields of furan derivatives acs.org
Furan SynthesisMethyl 3-oxo-7-substituted-6-heptynoatesAlkyl group at C-2 of the alkyneInhibition of isomerization acs.org

Synthesis and Transformations of Butenoate Analogues with Modified Ester or Alkene Moieties

The synthesis of butenoate analogues with modifications to the ester or alkene functionalities opens up avenues to a diverse range of chemical structures. For example, 2-aryloxy-3-butenoate methyl ester derivatives can be synthesized from phenyl allyl ethers through a carboxylation and subsequent esterification process. mdpi.com This reaction demonstrates high regio- and stereoselectivity. mdpi.com

The modification of butenoate structures is also central to the synthesis of various heterocyclic and carbocyclic scaffolds. For instance, the Claisen rearrangement of alkyl-3-hydroxy-2-methylene butanoate precursors provides access to synthetic intermediates. bohrium.com The use of trifluoroacetic acid can facilitate this rearrangement in a one-pot procedure. bohrium.com

Furthermore, β,γ-unsaturated α-ketoesters, which are structurally related to this compound, are versatile synthons in asymmetric catalysis. nih.gov Their conjugated system allows for a variety of reactions, including 1,4-additions to the C=C bond and 1,2-additions to the C=O group. nih.gov These reactions lead to the formation of valuable chiral ketoester compounds and tertiary alcohols. nih.gov

Analogue TypeSynthetic PrecursorKey TransformationResulting Structure
2-Aryloxy-3-butenoate methyl estersPhenyl allyl ethersCarboxylation and esterificationModified butenoate esters mdpi.com
Methylene coumarin (B35378) derivativesAlkyl 3-acetoxy-2-methylene butanoateClaisen rearrangementHeterocyclic compounds bohrium.com
Chiral ketoesters and tertiary alcoholsβ,γ-Unsaturated α-ketoesters1,4- and 1,2-addition reactionsChiral building blocks nih.gov

Stereoselective Synthesis of Advanced Intermediates from Butenoate Derivatives

Butenoate derivatives are instrumental in the stereoselective synthesis of advanced intermediates for complex target molecules. The Robinson annulation, a powerful ring-forming reaction, can utilize functionalized enantiopure cyclopentanone (B42830) derivatives, which act as Michael donors, to create complex bioactive molecules. sci-hub.se

Asymmetric reactions involving butenoate-related structures are also widely employed. For example, the asymmetric Stetter reaction applied to an aldehyde derived from a butenoate precursor can yield cyclopentane-based keto esters with good diastereoselectivity. sci-hub.se Similarly, the Heck-Matsuda reaction, a palladium-catalyzed cross-coupling, has been successfully used in the stereoselective synthesis of nitrogen analogues of biologically active compounds like isoaltholactone. researchgate.net

The development of catalytic enantioselective reactions continues to expand the utility of butenoate derivatives. Chiral N,N'-dioxide/metal complexes have been shown to be effective catalysts in various asymmetric transformations of β,γ-unsaturated α-ketoesters, leading to the synthesis of spirocyclic compounds and carbazole (B46965) derivatives with multiple contiguous stereocenters and high enantioselectivity. nih.gov

Advanced IntermediateKey ReactionButenoate-Derived PrecursorStereochemical Outcome
Functionalized cyclopentanonesRobinson annulationEnantiopure cyclopentanoneSynthesis of bioactive molecules sci-hub.se
Cyclopentane-based keto estersAsymmetric Stetter reactionAldehyde from butenoate derivativeGood diastereoselection sci-hub.se
Aza-isoaltholactoneHeck-Matsuda reactionChiral endocyclic enecarbamateStereoselective synthesis researchgate.net
Spirocyclic oxindolesAsymmetric domino Mannich-cyclizationβ,γ-Unsaturated α-ketoestersHigh diastereo- and enantioselectivity nih.gov
Carbazole derivativesAsymmetric Diels-Alder reactionβ,γ-Unsaturated α-ketoestersHigh diastereo- and enantioselectivity nih.gov

Retrosynthetic Analysis Involving Methyl 2 Oxo 3 Butenoate

Strategic Disconnections Leading to the Butenoate Scaffold

The power of methyl 2-oxo-3-butenoate in synthesis planning lies in the strategic bond disconnections that lead back to its structure. scitepress.orgox.ac.uk The presence of multiple reactive sites—an electrophilic β-carbon, a ketone, and an ester—makes it a prime candidate for several key retrosynthetic transforms.

Key disconnection strategies include:

Diels-Alder [4+2] Cycloaddition: For target molecules containing a functionalized cyclohexene (B86901) ring, a primary retrosynthetic disconnection is the retro-Diels-Alder reaction. researchgate.netorganic-chemistry.org this compound is an excellent dienophile due to the electron-withdrawing nature of its two carbonyl groups. Disconnecting a six-membered ring often reveals a diene and this butenoate derivative as the precursor synthons. researchgate.netnih.gov This approach is particularly valuable for creating highly substituted and stereochemically complex cyclic systems. nih.gov

Michael [1,4-Conjugate] Addition: Target molecules that feature a 1,5-dicarbonyl relationship or a related structure can be disconnected via a retro-Michael addition. The β-carbon of this compound is highly electrophilic and susceptible to attack from a wide range of nucleophiles. acs.orgacs.org In a retrosynthetic sense, a bond between the β-carbon and a nucleophilic fragment can be broken, identifying the butenoate as the Michael acceptor and the corresponding nucleophile as the donor. dovepress.com

Aldol (B89426) and Related Condensations: Disconnections at a β-hydroxy ketone or an α,β-unsaturated ketone within a larger molecule can point to an aldol or Claisen-Schmidt type reaction in the forward synthesis. The ketone carbonyl of this compound can act as an electrophile, allowing for the formation of a C-C bond at the α-position of another carbonyl compound. researchgate.net

The choice of disconnection is guided by the structure of the target molecule, aiming to simplify the structure in the most efficient way possible. jocpr.come3s-conferences.org

Convergent Synthesis Planning Utilizing this compound Synthons

Convergent synthesis is a strategy that involves preparing different fragments of a complex target molecule independently and then joining them together at a late stage. sathyabama.ac.inacs.org This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step. sathyabama.ac.in this compound and its derivatives are ideal synthons for convergent strategies due to their defined reactivity, which allows for the reliable coupling of molecular fragments. acs.orgresearchgate.net

In a convergent plan, the butenoate scaffold might form one key fragment, while another part of the target molecule is synthesized in parallel. The coupling of these fragments often utilizes the key reactions previously discussed:

Convergent Diels-Alder Reactions: A complex diene can be synthesized separately and then reacted with this compound in a highly predictable cycloaddition to assemble the core of the target molecule. researchgate.netnih.gov

Convergent Michael Additions: A separately prepared, often complex, nucleophile can be added to the butenoate scaffold in a Michael reaction to unite two major portions of the target molecule. This is a common strategy for building acyclic chains with multiple stereocenters or for constructing larger ring systems via a subsequent intramolecular cyclization.

The table below illustrates how different synthons derived from or reacting with the butenoate scaffold can be used in convergent synthesis planning.

Butenoate-Related Synthon Coupling Partner Synthon Key Coupling Reaction Resulting Structural Motif
This compound (Dienophile)Substituted 1,3-DieneDiels-Alder ReactionFunctionalized Cyclohexene
This compound (Michael Acceptor)Enolate or OrganocuprateMichael Addition1,5-Dicarbonyl Compound
Methyl 4-aryl-2-oxo-3-butenoateIndole (B1671886)/PyrroleFriedel-Crafts AlkylationAryl-substituted Butyric Acid Ester researchgate.net
Methyl 4-methoxy-2-oxo-3-butenoateδ,ε-Unsaturated AlcoholTandem Transetherification/Hetero-Diels-AlderFused Dihydropyran Ring scispace.comresearchgate.net

Case Studies in Complex Target Synthesis Employing Butenoate Derivatives

The utility of this compound and its derivatives is best demonstrated through their application in the total synthesis of complex natural products. These syntheses showcase how the reactivity of the butenoate scaffold can be harnessed to construct intricate molecular frameworks.

One notable example is in the synthesis of phytochrome (B1172217) chemistry precursors. nih.gov In this context, a highly regioselective Diels-Alder reaction between 2-alkoxy-1,3-pentadiene derivatives and 2-oxo-3-butenoate esters was employed as a key strategic step. nih.gov This cycloaddition constructed the core cyclohexene ring, which was then elaborated through a series of transformations, including ozonolysis and a Paal-Knorr cyclization, to yield N-aminopyrroles, crucial intermediates for the target molecules. nih.gov

Another area where butenoate synthons have proven valuable is in the synthesis of quinoline-carboxylates. clockss.org In a reported synthesis, ethyl 4-p-nitrophenyl-2-oxo-3-butenoate was reacted with an N-arylphosphazene. clockss.org This sequence, involving an initial aza-Wittig reaction followed by a thermal 6π-azaelectrocyclization of the resulting 1-azadiene, efficiently produced the functionalized quinoline (B57606) core. clockss.org

The following table summarizes selected case studies where butenoate derivatives have been instrumental in achieving the synthesis of complex targets.

Target Molecule/Scaffold Butenoate Derivative Used Key Reaction Significance of the Step
N-Aminopyrrole PrecursorsThis compoundDiels-Alder ReactionEstablished the core substituted cyclohexene ring with high regioselectivity. nih.gov
QuinolinesEthyl 4-aryl-2-oxo-3-butenoateAza-Wittig / ElectrocyclizationFormed the bicyclic quinoline ring system in a sequence starting from the butenoate. clockss.org
Hexahydro-4H-chromen-2-carboxylatesMethyl (E)-4-aryl-2-oxo-3-butenoatesTandem Mukaiyama–Michael/Ring ClosureAsymmetric synthesis of complex chromene derivatives via a formal hetero-Diels-Alder reaction. researchgate.net
Dihydropyrimidin(thio)onesβ-Keto esters (modified butenoate precursors)Biginelli-like ReactionUsed as the three-carbon component to construct the core heterocyclic scaffold. mdpi.com

These examples highlight the strategic importance of this compound and its analogues. Their predictable reactivity in powerful C-C bond-forming reactions like the Diels-Alder and Michael additions makes them indispensable tools for the retrosynthetic design and convergent synthesis of complex and biologically relevant molecules.

Future Research Directions and Challenges

Unexplored Reactivity Patterns and Novel Synthetic Transformations

While methyl 2-oxo-3-butenoate is a versatile reagent, there remain uncharted areas of its chemical behavior. Its unique structure, featuring a conjugated system with both keto and ester functionalities, presents opportunities for discovering novel synthetic transformations. researchgate.net Future work will likely focus on several key areas:

Domino and Cascade Reactions: The development of novel domino or cascade reactions initiated by transformations at either the carbonyl group or the double bond is a promising avenue. researchgate.net These complex, multi-step reactions in a single pot can lead to the efficient synthesis of intricate molecular architectures.

Novel Cycloadditions: Exploration of less common cycloaddition pathways beyond the well-known Diels-Alder reaction could yield new heterocyclic systems. This includes investigating its potential in [3+2] cycloadditions and other higher-order cycloadditions. researchgate.net

Reactions with Novel Nucleophiles and Electrophiles: Investigating the reactivity of this compound with a broader range of nucleophiles and electrophiles could uncover new synthetic methodologies. This includes reactions with organometallic reagents, carbenes, and nitrenes.

Photochemical and Electrochemical Transformations: The application of photochemical and electrochemical methods to activate or induce novel reactivity in this compound is a largely unexplored area with significant potential for green chemistry applications.

A significant challenge in this area is to control the regioselectivity and chemoselectivity of these new transformations, given the multiple reactive sites within the molecule.

Development of Highly Enantioselective and Diastereoselective Methods

Achieving high levels of stereocontrol in reactions involving this compound is crucial for its application in the synthesis of chiral molecules, particularly for the pharmaceutical and agrochemical industries. While progress has been made, several challenges and future directions remain.

Future research will likely focus on:

Novel Chiral Catalysts: The design and synthesis of new chiral catalysts, including both organocatalysts and metal-based catalysts, are essential for improving enantioselectivity and diastereoselectivity. researchgate.netacs.org This includes the development of catalysts that can effectively control the stereochemical outcome of a wider range of reaction types.

Substrate-Controlled Diastereoselective Reactions: Investigating substrate-controlled methods, where the stereochemistry of the starting material directs the stereochemical outcome of the reaction, is another important area. This can be particularly useful for the synthesis of complex molecules with multiple stereocenters.

Understanding Stereochemical Models: Developing a deeper understanding of the reaction mechanisms and the factors that govern stereoselectivity is crucial for the rational design of new and improved stereoselective methods. This will likely involve a combination of experimental and computational studies.

A key challenge is the development of methods that provide high stereoselectivity for a broad range of substrates and reaction conditions.

Integration with Flow Chemistry and Automated Synthesis

The integration of reactions involving this compound with flow chemistry and automated synthesis platforms offers numerous advantages, including improved reaction efficiency, safety, and scalability. noelresearchgroup.com

Future research directions in this area include:

Development of Continuous Flow Processes: Adapting existing batch reactions involving this compound to continuous flow systems can lead to higher yields, reduced reaction times, and improved process control. noelresearchgroup.com This is particularly relevant for industrial-scale production.

Automated Reaction Optimization: Utilizing automated synthesis platforms can accelerate the discovery and optimization of new reactions and catalytic systems for butenoate transformations. rsc.org

In-line Analysis and Purification: Integrating in-line analytical techniques and purification methods into flow systems can streamline the entire synthetic process, from reaction to final product isolation.

A primary challenge is the translation of complex, multi-step syntheses into robust and efficient continuous flow processes. noelresearchgroup.com

Computational Design of Novel Catalytic Systems for Butenoate Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalyst design. ugent.bejst.go.jp For reactions involving butenoates, computational methods can provide valuable insights into reaction mechanisms and guide the development of new and more efficient catalytic systems. d-nb.info

Future research will likely involve:

Mechanism Elucidation: Using computational methods to elucidate the detailed mechanisms of known and novel butenoate reactions. d-nb.info This can help to identify key intermediates and transition states, providing a basis for rational catalyst design.

In Silico Catalyst Screening: Employing high-throughput computational screening to identify promising catalyst candidates from large virtual libraries. This can significantly accelerate the discovery of new catalysts with improved activity and selectivity.

Predictive Modeling: Developing accurate predictive models that can forecast the outcome of a reaction, including yield and stereoselectivity, based on the structure of the reactants and catalyst.

A significant challenge is the development of computational models that can accurately predict the behavior of complex catalytic systems in real-world reaction conditions. ugent.be

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and its derivatives have the potential to play a significant role in the development of more sustainable synthetic methods.

Future research in this area will focus on:

Atom-Economical Reactions: Designing reactions that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Exploring the synthesis of this compound and related compounds from renewable resources.

Catalytic and Solvent-Free Reactions: Developing catalytic reactions that can be performed under mild conditions and in environmentally benign solvents, or ideally, in the absence of a solvent.

Biodegradable Products: Investigating the synthesis of biodegradable polymers and other materials from butenoate-derived monomers.

A key challenge is to develop green and sustainable synthetic methods that are also economically viable and can be implemented on an industrial scale.

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